5-(Furan-2-yl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-7-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline
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Overview
Description
5-(FURAN-2-YL)-2-(METHOXYMETHYL)-3-(4-METHOXYPHENYL)-7-METHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE is a complex organic compound that belongs to the class of pyrazoloquinazolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(FURAN-2-YL)-2-(METHOXYMETHYL)-3-(4-METHOXYPHENYL)-7-METHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyrazoloquinazoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Functional Group Modifications: Introduction of the furan, methoxymethyl, and methoxyphenyl groups through various substitution reactions.
Final Assembly: Coupling of the intermediate compounds to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan and methoxy groups.
Reduction: Reduction reactions could target the pyrazoloquinazoline core or the methoxy groups.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Signal Transduction: May play a role in modulating biological pathways.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Potential use in treating diseases such as cancer or neurological disorders.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-(FURAN-2-YL)-2-(METHOXYMETHYL)-3-(4-METHOXYPHENYL)-7-METHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE would depend on its specific interactions with molecular targets. These could include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: Known for their biological activities.
Quinazolines: Widely studied for their medicinal properties.
Furan-Containing Compounds: Noted for their diverse chemical reactivity.
Uniqueness
5-(FURAN-2-YL)-2-(METHOXYMETHYL)-3-(4-METHOXYPHENYL)-7-METHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE stands out due to its unique combination of functional groups, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C24H25N3O3 |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
5-(furan-2-yl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-7-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline |
InChI |
InChI=1S/C24H25N3O3/c1-15-6-11-20-18(13-15)23(21-5-4-12-30-21)25-24-22(19(14-28-2)26-27(20)24)16-7-9-17(29-3)10-8-16/h4-5,7-10,12,15H,6,11,13-14H2,1-3H3 |
InChI Key |
WWUDCKUTFDTDMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)C(=NC3=C(C(=NN23)COC)C4=CC=C(C=C4)OC)C5=CC=CO5 |
Origin of Product |
United States |
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